(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid
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Overview
Description
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a hydroxyphenyl group (-C6H4OH) attached to the same carbon atom
Scientific Research Applications
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Safety and Hazards
The compound may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing off with soap and plenty of water in case of skin contact, rinsing thoroughly with plenty of water for at least 15 minutes in case of eye contact .
Mechanism of Action
Target of Action
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid, also known as 2-Hydroxyphenylacetic acid, is a metabolite of phenylalanine
Mode of Action
As a metabolite of phenylalanine, it may interact with various enzymes and proteins involved in phenylalanine metabolism .
Biochemical Pathways
2-Hydroxyphenylacetic acid is involved in the metabolic pathway of phenylalanine . Phenylalanine is an essential amino acid that is converted into tyrosine by the enzyme phenylalanine hydroxylase. Tyrosine is then further metabolized into various compounds, including 2-Hydroxyphenylacetic acid .
Pharmacokinetics
It is excreted in the urine of patients suffering from diseases like phenylketonuria .
Result of Action
Given its role as a metabolite of phenylalanine, it may play a role in various biochemical processes related to amino acid metabolism .
Biochemical Analysis
Biochemical Properties
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid is classified as a phenolic compound, specifically a member of the C6–C2 group of phenolic compounds . It has antioxidant properties , which suggests that it may interact with enzymes, proteins, and other biomolecules involved in oxidative stress responses
Cellular Effects
Given its antioxidant properties , it may influence cell function by protecting cells from oxidative damage This could potentially impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As an antioxidant , it may exert its effects at the molecular level by neutralizing reactive oxygen species, thereby preventing oxidative damage to biomolecules It could also potentially interact with biomolecules involved in oxidative stress responses, leading to changes in gene expression
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also becoming increasingly important in industrial production.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Comparison with Similar Compounds
(2R)-2-Amino-2-(2-hydroxyphenyl)acetic acid can be compared with other similar compounds, such as:
2-Amino-2-phenylacetic acid: Lacks the hydroxy group, leading to different chemical properties and reactivity.
2-Hydroxyphenylacetic acid: Lacks the amino group, affecting its biological activity and applications.
2-Amino-3-(2-hydroxyphenyl)propanoic acid: Contains an additional carbon atom, resulting in different structural and functional characteristics.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2R)-2-amino-2-(2-hydroxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDYFNYBHXPTJG-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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